- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,
Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

95656-88-5 structure
Nome del prodotto:Benzyl 3-hydroxypyrrolidine-1-carboxylate
Benzyl 3-hydroxypyrrolidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Hydroxy-1-N-Cbz-pyrrolidine
- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- N-CBZ-3-HYDROXYPYRROLIDINE
- 1-Cbz-3-hydroxypyrrolidine
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
- MBLJFGOKYTZKMH-UHFFFAOYSA-N
- N-(benzyloxycarbonyl)-3-pyrrolidinol
- N-CBZ-3-hydroxy pyrrolidine
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
- N-CBZ-3-PYRROLIDINOL
- 1-Cbz-3-hydroxy-pyrrolidine
- 1-Pyrrolidinecarboxylicacid
- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
- N-Benzyloxycarbonyl-3-hydroxypyrrolidine
- N-Benzyloxycarbonyl-3-pyrrolidinol
- PB17468
- SY002311
- CS-W003459
- SY002310
- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
- FS-2447
- benzyl3-hydroxypyrrolidine-1-carboxylate
- AKOS012214203
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
- SCHEMBL492951
- 95656-88-5
- DB-024709
- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
- AC-2599
- (racemic)-N-carbobenzyloxy-3-pyrrolidinol
- PB13059
- MFCD08061949
- EN300-202981
- DTXSID30913871
- PB23556
- 1-benzyloxycarbonyl-3-hydroxypyrrolidine
- SY002312
- J-524163
- MFCD07368258
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
- MDL: MFCD08061949
- Inchi: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- Chiave InChI: MBLJFGOKYTZKMH-UHFFFAOYSA-N
- Sorrisi: O=C(N1CC(O)CC1)OCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 221.10519334g/mol
- Massa monoisotopica: 221.10519334g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 238
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8
- XLogP3: 1.1
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.1±0.1 g/cm3
- Punto di fusione: No data available
- Punto di ebollizione: 370.7°C at 760 mmHg
- Punto di infiammabilità: 178℃
- Indice di rifrazione: 1.589
- PSA: 49.77000
- LogP: 1.32770
- Pressione di vapore: No data available
Benzyl 3-hydroxypyrrolidine-1-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P280;P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:2-8 °C
Benzyl 3-hydroxypyrrolidine-1-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109216-10g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95%+ | 10g |
$74 | 2024-07-18 | |
eNovation Chemicals LLC | D404042-25g |
3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester |
95656-88-5 | 97% | 25g |
$600 | 2024-06-05 | |
Ambeed | A119384-1g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 1g |
$8.0 | 2025-02-26 | |
Chemenu | CM109216-100g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95%+ | 100g |
$498 | 2024-07-18 | |
Ambeed | A119384-100g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 100g |
$415.0 | 2025-02-26 | |
eNovation Chemicals LLC | D500919-10g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 97% | 10g |
$160 | 2024-05-24 | |
Ambeed | A119384-5g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 5g |
$35.0 | 2025-02-26 | |
Ambeed | A119384-10g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 10g |
$62.0 | 2025-02-26 | |
Ambeed | A119384-25g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 25g |
$115.0 | 2025-02-26 | |
TRC | B535218-2.5g |
Benzyl 3-Hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 2.5g |
$ 58.00 | 2023-04-18 |
Benzyl 3-hydroxypyrrolidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organismsJournal of Medicinal Chemistry, 1992, 35(8), 1392-8,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt
Riferimento
- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
Riferimento
- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
Riferimento
- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillationJournal of Medicinal Chemistry, 2007, 50(12), 2818-2841,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Riferimento
- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
Riferimento
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt
Riferimento
- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C
Riferimento
- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activityEuropean Journal of Medicinal Chemistry, 2019, 178, 782-801,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Riferimento
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 20 h, rt
Riferimento
- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
Riferimento
- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
Riferimento
- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,
Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials
- Pyrrolidin-3-ol
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- (3R)-pyrrolidin-3-ol
- Dibenzyl Dicarbonate
- pyrrolidin-3-ol;hydrochloride
- Benzyl 3-oxopyrrolidine-1-carboxylate
Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypyrrolidine-1-carboxylate Letteratura correlata
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Fornitori consigliati
atkchemica
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Purezza:99%
Quantità:100g
Prezzo ($):374.0